molecular formula C12H10N4O2S B5224540 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole

3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole

Cat. No. B5224540
M. Wt: 274.30 g/mol
InChI Key: YIHZZQMQTFUQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole can have both biochemical and physiological effects. Biochemically, it has been found to inhibit the growth of various microorganisms such as bacteria and fungi. Physiologically, it has been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of new antibiotics or antifungal agents. However, one limitation is that the compound may exhibit cytotoxicity towards mammalian cells, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole. One direction is to investigate its potential as a pesticide in agriculture. Another direction is to study its potential application in the development of organic light-emitting diodes and organic field-effect transistors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of 3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole involves the reaction of 3-methyl-1,2,5-oxadiazole-4-carbaldehyde with 5-phenyl-1,3,4-oxadiazol-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product.

Scientific Research Applications

3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit antibacterial, antifungal, and antitumor activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential application in the development of organic light-emitting diodes and organic field-effect transistors.

properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-8-10(16-18-15-8)7-19-12-14-13-11(17-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZZQMQTFUQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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